(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(4-acetylanilino)methylidene]-1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17(27)19-11-13-20(14-12-19)25-15-23-24(28)21-9-5-6-10-22(21)26(31(23,29)30)16-18-7-3-2-4-8-18/h2-15,25H,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJDBARCGVLKDD-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazinone Core: This step often involves the cyclization of a precursor molecule containing a benzyl group and a thiazine ring. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Aminomethylene Group: The next step involves the reaction of the benzothiazinone core with 4-acetylphenylamine. This reaction is typically carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the formation of the desired product.
Oxidation to Form the Dioxide: The final step involves the oxidation of the intermediate compound to introduce the dioxide functionality. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Activity
- Mechanism of Action : The primary mechanism by which benzothiazinones exert their antimicrobial effects involves targeting the enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose-2′-epimerase). This enzyme is essential for the biosynthesis of arabinans in the mycobacterial cell wall. Inhibition of DprE1 leads to cell death due to compromised cell wall integrity .
- Efficacy Against Drug-Resistant Strains : Recent studies have demonstrated that derivatives of benzothiazinones exhibit potent activity against multidrug-resistant (MDR) strains of M. tuberculosis. For instance, compounds like BTZ043 have shown minimal inhibitory concentrations (MIC) in the nanomolar range against various clinical isolates, including those resistant to first-line therapies .
Pharmacological Properties
The pharmacological profile of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide includes:
- Stability and Solubility : This compound has been noted for its improved stability and solubility compared to earlier benzothiazinone derivatives. These properties enhance its bioavailability and therapeutic potential .
- Toxicity Profile : Studies indicate that this class of compounds generally exhibits low toxicity towards mammalian cells while maintaining high efficacy against mycobacterial pathogens .
Case Studies and Research Findings
Several key studies highlight the applications and effectiveness of benzothiazinone derivatives:
- Study on BTZ043 : A comprehensive study illustrated that BTZ043 not only inhibits DprE1 but also demonstrates remarkable potency against both drug-sensitive and resistant strains of M. tuberculosis. The study utilized structural biology techniques to elucidate the binding interactions between BTZ043 and its target .
- Carbonic Anhydrase Inhibition : Another research avenue explored the inhibition of carbonic anhydrases (CAs) in M. tuberculosis as a novel approach to combat drug resistance. Compounds derived from benzothiazones showed significant inhibition of β-class CAs, contributing to their antitubercular activity .
Data Tables
| Property | Value/Description |
|---|---|
| Compound Name | This compound |
| Target Enzyme | DprE1 |
| MIC Against M. tuberculosis | < 10 ng/mL |
| Efficacy Against MDR Strains | Yes |
| Toxicity Level | Low (selective for mycobacteria) |
Mechanism of Action
The mechanism by which (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold is shared among analogs, but substituent variations at positions 1 and 3 significantly influence reactivity and applications. Key comparisons include:
Reactivity in Multicomponent Reactions (MCRs)
- Target Compound: The benzyl group at position 1 may slow reaction kinetics due to steric hindrance, while the acetylphenylamino group at position 3 directs regioselectivity in MCRs .
- 1-Ethyl Derivative : Ethyl substitution enables efficient formation of 2-amino-4H-pyrans and bis-adduct salts, depending on aldehydes and nitriles used. Ethyl’s smaller size enhances reaction rates compared to benzyl.
- 3,3-Dichloro Derivative : Chlorine atoms at position 3 inhibit enol nucleophilicity, reducing participation in MCRs but favoring halogen-specific reactions.
Physicochemical Properties
- Solubility : The benzyl and acetyl groups in the target compound reduce aqueous solubility compared to methyl/ethyl analogs .
- Thermal Stability : Chlorinated derivatives (e.g., 3,3-dichloro) exhibit higher melting points due to stronger intermolecular forces .
- Hydrogen Bonding: The acetylphenylamino group in the target compound and acetamide in facilitate crystal packing via N–H···O/S interactions, critical for crystallography applications .
Structural Insights from Crystallography
- Derivatives with hydrogen-bonding substituents (e.g., acetyl, acetamide) form stable crystals suitable for X-ray analysis, as seen in . Ethyl and methyl analogs require computational tools (e.g., SHELX ) for structure refinement due to weaker intermolecular interactions.
Biological Activity
The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multicomponent reactions that utilize various aldehydes and active methylene compounds. The structural framework of benzothiazines is known for its ability to interact with biological targets due to the presence of electron-withdrawing groups and nitrogen functionalities.
Antimicrobial Properties
Research indicates that derivatives of benzothiazine, including our compound of interest, exhibit significant antimicrobial activity. Studies have shown that these compounds can outperform traditional antibiotics in inhibiting bacterial growth, particularly against resistant strains. For instance, a comparative study demonstrated that certain benzothiazine derivatives exhibited higher efficacy than standard antibiotic controls against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent investigations into the anticancer properties of benzothiazine derivatives have revealed promising results. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Enzyme Inhibition
Inhibition studies have identified the potential of this compound as a potent inhibitor of acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmitter regulation, making AChE inhibitors vital for treating conditions such as Alzheimer's disease. The compound exhibited an IC50 value of 8.48 µM in rat cerebral cortex assays, indicating strong inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of benzothiazine derivatives is influenced by their structural components. Key factors include:
- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the compound's reactivity and biological activity.
- Positioning of Functional Groups : Variations in the positioning of amine and carbonyl groups can enhance or diminish activity against specific biological targets.
A detailed SAR analysis has revealed that modifications at the C3 position can lead to increased potency against specific cancer cell lines while maintaining low toxicity to normal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives showed that those with halogen substitutions on the phenyl ring exhibited superior antimicrobial properties compared to their non-substituted counterparts. This suggests that halogenation may enhance lipophilicity and membrane penetration, facilitating greater bioactivity .
Case Study 2: Anticancer Activity
In a comparative study involving various benzothiazine derivatives, it was found that compounds with hydroxyl groups at specific positions showed enhanced cytotoxicity against MCF-7 breast cancer cells. The study highlighted that these compounds could serve as lead candidates for further development in anticancer therapies .
Q & A
Q. What role do non-covalent interactions play in crystal packing and stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify contributions of H-bonding, π-π stacking, and van der Waals interactions .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
